molecular formula C11H7F6N3O B10907680 N-(4-cyanophenyl)-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea

N-(4-cyanophenyl)-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea

Cat. No.: B10907680
M. Wt: 311.18 g/mol
InChI Key: TVZVXRIEHALNRA-UHFFFAOYSA-N
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Description

N-(4-cyanophenyl)-N’-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea is a synthetic organic compound characterized by the presence of a cyanophenyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyanophenyl)-N’-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea typically involves the reaction of 4-cyanophenyl isocyanate with 2,2,2-trifluoro-1-(trifluoromethyl)ethylamine. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(4-cyanophenyl)-N’-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and solvent composition to ensure high yield and purity of the product. Industrial purification methods may include crystallization and distillation.

Chemical Reactions Analysis

Types of Reactions

N-(4-cyanophenyl)-N’-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl or trifluoromethyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-cyanophenyl)-N’-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is also studied for its reactivity and stability under various conditions.

    Biology: In biological research, the compound may be used as a probe to study enzyme interactions and protein binding.

    Medicine: The compound is investigated for its potential therapeutic properties, including its ability to inhibit specific enzymes or receptors.

    Industry: In industrial applications, the compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)-N’-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-cyanophenyl)-N’-[2,2,2-trifluoroethyl]urea
  • N-(4-cyanophenyl)-N’-[2,2,2-trifluoromethyl]urea
  • N-(4-cyanophenyl)-N’-[1-(trifluoromethyl)ethyl]urea

Uniqueness

N-(4-cyanophenyl)-N’-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea is unique due to the presence of both a cyanophenyl group and a trifluoromethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.

Properties

Molecular Formula

C11H7F6N3O

Molecular Weight

311.18 g/mol

IUPAC Name

1-(4-cyanophenyl)-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea

InChI

InChI=1S/C11H7F6N3O/c12-10(13,14)8(11(15,16)17)20-9(21)19-7-3-1-6(5-18)2-4-7/h1-4,8H,(H2,19,20,21)

InChI Key

TVZVXRIEHALNRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)NC(=O)NC(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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